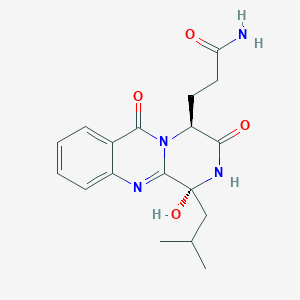

Gambiriin A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

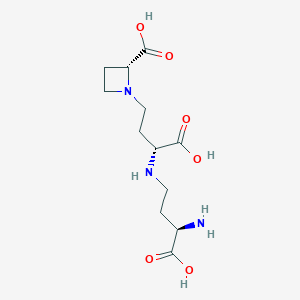

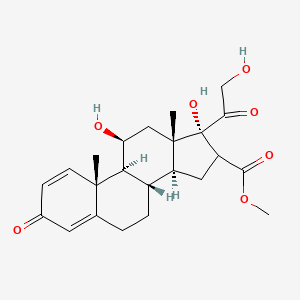

Gambiriin A1 is a catechin.

Scientific Research Applications

Revised Structures and Chemical Analysis

Gambiriin A1, along with other chalcane-flavan dimers like gambiriin A2, B1, and B2, was isolated from gambir (Uncaria gambir extract), traditionally used in Asian medicine as an astringent. The study by Taniguchi et al. (2007) revised the previously proposed structures of these compounds based on comprehensive spectroscopic and chemical data, enhancing the understanding of their molecular configurations Taniguchi et al., 2007.

Bioactivity and Dental Applications

Research by Zhou et al. (2022) explored the bioactivity of seco B-type procyanidin oligomers, including this compound, from pine bark extract. The study highlighted the dental bioactivity of these compounds, suggesting their potential in enhancing dental biomaterials and contributing to the chemical space of bioactive catechin oligomers Zhou et al., 2022.

Quality Evaluation Based on Polyphenolic Constituents

Taniguchi et al. (2007) also conducted a quantitative analysis of polyphenolic constituents in gambir products, establishing methods to evaluate their quality. The presence of this compound and other polyphenolic compounds was confirmed, and their quantities were assessed for quality management purposes Taniguchi et al., 2007.

Antifibrotic Potential in Keloid Therapy

Jusman et al. (2022) investigated the potential of this compound, along with other compounds from Uncaria gambir, to inhibit keloid fibroblast proliferation. The study suggested the therapeutic potential of this compound as a natural candidate for herbal-based keloid treatments Jusman et al., 2022.

properties

Molecular Formula |

C30H28O12 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29+/m0/s1 |

InChI Key |

AAOPKIFUFWCDQZ-KEQINOFFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

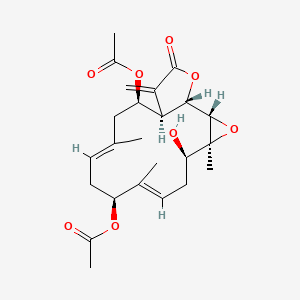

![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)

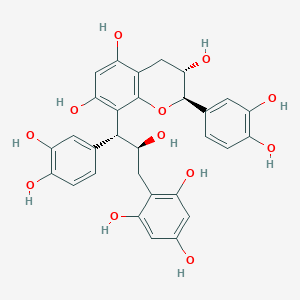

![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)

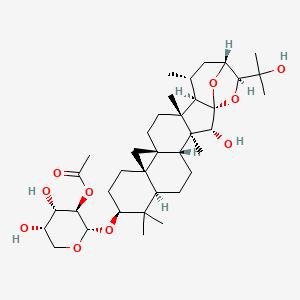

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)

![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)

![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)